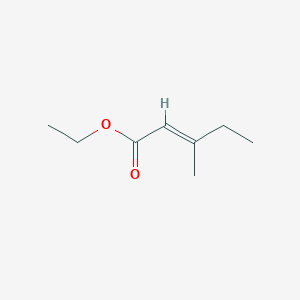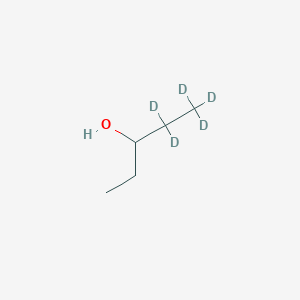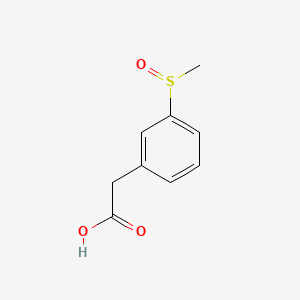
Ethyl (2E)-3-methylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “Ethyl (2E)-3-methylpent-2-enoate” belong to the class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group adjacent to an ether group .
Synthesis Analysis
The synthesis of esters typically involves a reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst, a process known as esterification . The specific synthesis process for “Ethyl (2E)-3-methylpent-2-enoate” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of esters like “Ethyl (2E)-3-methylpent-2-enoate” consists of a carbonyl group (C=O) and an ether group (R-O-R’) as part of the same functional group. The exact structure would depend on the specific arrangement of carbon atoms in the molecule .Chemical Reactions Analysis
Esters undergo several types of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols. They can also participate in substitution reactions, where the ester group is replaced by another functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of esters like “Ethyl (2E)-3-methylpent-2-enoate” depend on their specific structure. They are generally characterized by their pleasant, fruity odors. They have varying degrees of solubility in water, but are often soluble in organic solvents .Applications De Recherche Scientifique
Synthesis Applications
- Versatile Precursors for Organic Synthesis : Ethyl (2E)-3-methylpent-2-enoate and its derivatives serve as versatile precursors in organic synthesis. For instance, (Z)-Ethyl 2,3-dibromopropenoate, a related compound, is utilized for synthesizing functionalized enynes and enediynes of defined geometry through selective coupling reactions (Myers et al., 1989). Such compounds are crucial for the development of new materials and pharmaceuticals.
Material Science
- Polymer Chemistry : Ethylene and alpha-olefin copolymers, involving reactions with compounds similar to Ethyl (2E)-3-methylpent-2-enoate, have been studied for their inclusion in lamellar crystal structures. This research is vital for understanding and improving the mechanical properties of polymers (Hosoda et al., 1990).
Analytical Chemistry
- Molecular Structure Analysis : Spectral, DFT/B3LYP, and molecular docking analyses of Ethyl (2E)-3-methylpent-2-enoate derivatives provide insights into their electronic structure, stability, and potential biological interactions. For example, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate has been synthesized and analyzed, indicating potential applications in drug discovery (Sert et al., 2020).
Food Chemistry
- Wine Chemistry : The distribution and sensory impact of Ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine have been studied, revealing their influence on wine aroma and suggesting the compound's role in wine flavor chemistry (Lytra et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (E)-3-methylpent-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-7(3)6-8(9)10-5-2/h6H,4-5H2,1-3H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKJGPAUJRARSH-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)OCC)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2E)-3-methylpent-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Quinolinecarboxylic acid, 7-[3-(cyanoMethyl)-4-Methyl-1-piperazinyl]-1-cyclopropyl-6-fluoro-1,4-di](/img/no-structure.png)




![Phosphoramidous acid,bis(1-methylethyl)-,1-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-21-[(3as,4s,6ar)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17-oxo-3,6,9,12-tetraoxa-16-azaheneicos-1-yl2-cya](/img/structure/B1149627.png)